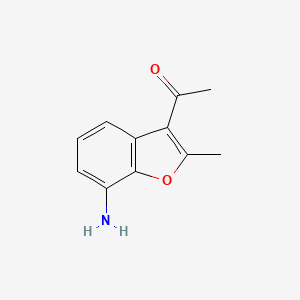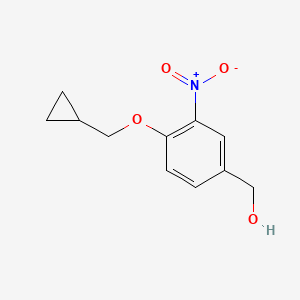![molecular formula C11H7F2NO3 B1460923 [5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid CAS No. 1105191-64-7](/img/structure/B1460923.png)
[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid
Overview
Description
“[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid” is a chemical compound with the molecular formula C11H7F2NO3 . It is a novel building block used in research .
Molecular Structure Analysis
The molecular weight of “this compound” is 239.18 . The specific structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound is stored in a sealed, dry environment at 2-8°C . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Aldose Reductase Inhibition and Antioxidant Activity
A significant body of research has focused on the design and synthesis of compounds related to "[5-(2,4-Difluorophenyl)isoxazol-3-yl]acetic acid" for their potential in treating long-term diabetic complications through aldose reductase inhibition. Alexiou and Demopoulos (2010) have reported the synthesis of a diverse series of substituted benzenesulfonamides, where the incorporation of difluorophenolic groups, similar to the 2,4-difluorophenyl moiety in the target compound, has shown promising aldose reductase inhibitory (ARI) activity and potent antioxidant potential (Alexiou & Demopoulos, 2010).
Synthesis and Pharmacological Characterization
Conti et al. (2007) synthesized erythro- and threo-amino derivatives of "this compound," investigating their pharmacological activity at ionotropic and metabotropic glutamate receptors (iGluRs and mGluRs). These studies contribute to understanding the potential neurological applications of such compounds (Conti et al., 2007).
Herbicidal Activity
In agricultural sciences, research by Hwang et al. (2005) on derivatives similar to "this compound" demonstrated promising herbicidal activity against annual weeds, showcasing the compound's potential in developing new herbicides with low mammalian and environmental toxicity (Hwang et al., 2005).
Antimicrobial Activity
The antimicrobial potential of isoxazole derivatives has been explored, with findings indicating considerable antibacterial and antifungal activities. This research area suggests the compound's relevance in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Dhaduk & Joshi, 2022).
Safety and Hazards
The compound is classified as a warning signal word . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/clothing/eye/face protection (P280), and handling in a well-ventilated area (P271) . Hazard statements include harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
2-[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3/c12-6-1-2-8(9(13)3-6)10-4-7(14-17-10)5-11(15)16/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTIFKJPWGNOGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3R,7R,8AS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1460841.png)



![2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1460847.png)







